molecular formula C14H18O B11951866 2-(1-Cyclohepten-1-YL) benzyl alcohol CAS No. 108011-63-8

2-(1-Cyclohepten-1-YL) benzyl alcohol

Cat. No.: B11951866
CAS No.: 108011-63-8
M. Wt: 202.29 g/mol
InChI Key: FQFBWHDZCDRRPF-UHFFFAOYSA-N
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Description

2-(1-Cyclohepten-1-YL) benzyl alcohol is an organic compound with the molecular formula C14H18O It is a benzyl alcohol derivative where the benzyl group is substituted with a cycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclohepten-1-YL) benzyl alcohol typically involves the reaction of benzyl chloride with cycloheptene in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride is converted to the corresponding benzyl alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as the use of appropriate solvents, catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclohepten-1-YL) benzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The benzyl alcohol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Cycloheptane.

    Substitution: Benzyl ethers or esters.

Scientific Research Applications

2-(1-Cyclohepten-1-YL) benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclohepten-1-YL) benzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cycloheptene ring and benzyl alcohol moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog without the cycloheptene ring.

    Cycloheptanol: Contains the cycloheptane ring but lacks the benzyl group.

    2-(1-Hydroxycyclohexyl)benzyl alcohol: Similar structure with a cyclohexane ring instead of cycloheptene.

Uniqueness

2-(1-Cyclohepten-1-YL) benzyl alcohol is unique due to the presence of both the benzyl group and the cycloheptene ring, which can confer distinct chemical and biological properties

Properties

CAS No.

108011-63-8

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

[2-(cyclohepten-1-yl)phenyl]methanol

InChI

InChI=1S/C14H18O/c15-11-13-9-5-6-10-14(13)12-7-3-1-2-4-8-12/h5-7,9-10,15H,1-4,8,11H2

InChI Key

FQFBWHDZCDRRPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)C2=CC=CC=C2CO

Origin of Product

United States

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